molecular formula C15H13NO5 B057956 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone CAS No. 861841-94-3

1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone

Cat. No.: B057956
CAS No.: 861841-94-3
M. Wt: 287.27 g/mol
InChI Key: WJTGHNZQGWPVID-UHFFFAOYSA-N
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Description

1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyl group, and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone typically involves multiple steps, starting with the preparation of the benzyloxy group and its subsequent attachment to the phenyl ring. The hydroxyl and nitro groups are then introduced through nitration and hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form an amine, which can then interact with biological targets such as enzymes and receptors . The benzyloxy group may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the nitro group or have different substituents on the phenyl ring .

Properties

IUPAC Name

1-(2-hydroxy-3-nitro-5-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-10(17)13-7-12(8-14(15(13)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTGHNZQGWPVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610519
Record name 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861841-94-3
Record name 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

18 mL of fuming nitric acid are added dropwise to a solution of 81.5 g (0.34 mol) 1-(5-benzyloxy-2-hydroxy-phenyl)-ethanone (known from U.S. Pat. No. 4,460,581) in 700 mL acetic acid, while cooling with the ice bath, such that the temperature does not exceed 20° C. Then the reaction mixture is stirred for two hours at ambient temperature, poured onto ice water and filtered. The product is recrystallised from isopropanol, suction filtered and washed with isopropanol and diisopropylether. Yield: 69.6 g (72%); mass spectroscopy [M+H]+=288.
Quantity
18 mL
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81.5 g
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ice
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0 (± 1) mol
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700 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

10.00 kg (41.27 mol) 1-[2-hydroxy-5-(phenylmethoxy)-phenyl]-ethanone 5a are dissolved in 50 l acetic acid. 4.40 kg (45.40 mol) nitric acid 65% are metered into this solution at 15 to 20° C. The feed vessel is rinsed with 4 l acetic acid. The reaction mixture is stirred for 1 hour. After inoculation 50 l water are added. The suspension obtained is stirred for 1 hour at 10° C. to complete the crystallisation. The product is centrifuged and dried at 50° C.
Quantity
10 kg
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50 L
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4.4 kg
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